molecular formula C17H21N3O2S B2582462 N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide CAS No. 923138-96-9

N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide

Cat. No. B2582462
CAS RN: 923138-96-9
M. Wt: 331.43
InChI Key: GODRHBYSIZMNKV-UHFFFAOYSA-N
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Description

N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide, commonly known as DTA-1, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. DTA-1 is a monoclonal antibody that targets the glucocorticoid-induced tumor necrosis factor receptor (GITR) and has shown promising results in preclinical studies.

Scientific Research Applications

Binding Kinetics and SERT Quantification

N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide has been explored for its potential in binding kinetics, particularly in relation to serotonin transporters (SERT). Studies have demonstrated the compound's utility in in-vivo quantification of SERT using single photon emission computed tomography (SPECT) in humans. The research identified optimal equilibrium times for SERT quantification, providing insights into the compound's effective use in brain imaging and neurological research (Sacher et al., 2007).

Metabolic Pathways and Clinical Trials

Investigations into the metabolic pathways of N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide have been critical in understanding its pharmacokinetics and therapeutic potential. Clinical trials have focused on its DNA-intercalating properties, evaluating its efficacy and safety in treating solid malignancies. This research has paved the way for its consideration in cancer chemotherapy, highlighting its dual mode of cytotoxic action thought to involve topoisomerases I and II (McCrystal et al., 1999).

Radiopharmaceutical Applications

The compound's utility extends to radiopharmaceutical applications, particularly in the development of radioligands for imaging SERT in the human brain. Studies have provided evidence of its high specificity for SERT, indicating its potential value in SPECT imaging of serotonin receptors. This research is crucial for advancing diagnostic capabilities in mental health and neurodegenerative diseases (Kauppinen et al., 2002).

Pharmacokinetics and Drug Development

The pharmacokinetic properties of N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide have been studied to support its development as a therapeutic agent. Research has focused on its absorption, distribution, metabolism, and excretion (ADME) profile, guiding dosing strategies and the optimization of therapeutic efficacy. Such studies contribute to the safe and effective use of this compound in clinical settings (Schofield et al., 1999).

properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-N'-(4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-12-6-8-13(9-7-12)19-17(22)16(21)18-11-14(20(2)3)15-5-4-10-23-15/h4-10,14H,11H2,1-3H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODRHBYSIZMNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide

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